![molecular formula C17H20N2 B2849539 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-01-9](/img/structure/B2849539.png)
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine is a compound of interest in organic chemistry due to its structural complexity and potential applications. Its unique structure comprises a fused indole ring with an amine group, making it valuable in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine typically involves multi-step reactions
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method enhances yield and purity while minimizing by-products. The key challenges include maintaining the stability of intermediate compounds and ensuring efficient separation and purification of the final product.
化学反应分析
Types of Reactions: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine can undergo a variety of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding imines or amides.
Reduction: : Reduction of the compound can lead to deamination or hydrogenation of the aromatic ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the para-position to the propan-2-yl group.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: : Electrophilic substitutions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Oxidation leads to imines or amides.
Reduction typically produces deaminated derivatives or hydrogenated products.
Substitution reactions generate para-substituted derivatives depending on the electrophile used.
科学研究应用
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine has numerous applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in modulating enzyme activity.
Medicine: : Explored for its therapeutic potential, particularly in neuropharmacology due to its interaction with neurotransmitter pathways.
Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with biological macromolecules. The amine group allows it to form hydrogen bonds and engage in nucleophilic attacks, influencing enzymatic activity. It may target specific molecular pathways, particularly those involving neurotransmitters, thereby modulating physiological responses.
相似化合物的比较
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine shares similarities with other isoindole derivatives but stands out due to its specific structural features. Similar compounds include:
2-phenyl-2,3-dihydro-1H-isoindole
2-[4-(methyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
2-[4-(propyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
Compared to these, the presence of the propan-2-yl group confers unique steric and electronic properties, influencing its reactivity and biological activity.
This compound's distinct structure and versatile applications make it a fascinating subject for ongoing research and industrial use. There you go—science and chemistry, nicely packaged!
属性
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWSBJDYXASIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide](/img/structure/B2849457.png)

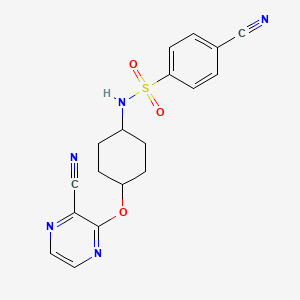
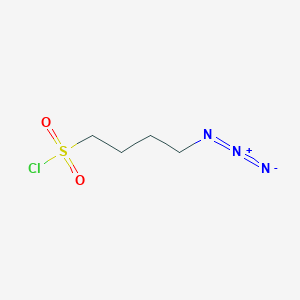
![2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2849463.png)
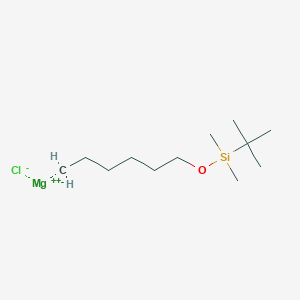
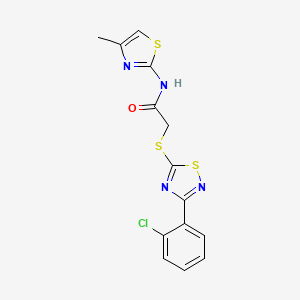
![5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2849469.png)
![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2849471.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
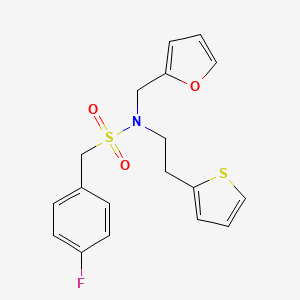
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
